
4-Chloro-N-(3-phenylallylidene)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-N-(3-phenylallylidene)aniline is a Schiff base compound derived from the condensation reaction between 4-chloroaniline and cinnamaldehyde. Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity. This compound, in particular, has garnered interest for its potential antimicrobial properties and its role in various chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-phenylallylidene)aniline typically involves the following steps:
Condensation Reaction: The primary method for synthesizing this compound is through a condensation reaction between 4-chloroaniline and cinnamaldehyde.
Reaction Conditions: The reaction mixture is heated to around 338 K (65°C) for several hours to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as crystallization or large-scale chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-N-(3-phenylallylidene)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction will produce the original amine and aldehyde. Substitution reactions will result in various substituted derivatives .
Applications De Recherche Scientifique
4-Chloro-N-(3-phenylallylidene)aniline has several scientific research applications:
Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Catalysis: It can act as a ligand in coordination chemistry, facilitating various catalytic reactions.
Material Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-N-(3-phenylallylidene)aniline, particularly its antimicrobial activity, involves the interaction with microbial cell membranes. The compound disrupts the cell membrane integrity, leading to cell lysis and death. Molecular docking studies have shown that the compound can bind to specific proteins in microbial cells, inhibiting their function and leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-N-(3-phenylallylidene)aniline derivatives: Various derivatives with different substituents on the phenyl ring have been synthesized and studied for their antimicrobial properties.
Other Schiff Bases: Compounds such as salicylidenebenzylamine and 2-hydroxy-1-naphthylidenebenzylamine share similar structural features and applications.
Uniqueness
This compound stands out due to its specific structural features, such as the presence of a chloro group and a phenylallylidene moiety.
Propriétés
Numéro CAS |
52944-36-2 |
|---|---|
Formule moléculaire |
C15H12ClN |
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
(E)-N-(4-chlorophenyl)-3-phenylprop-2-en-1-imine |
InChI |
InChI=1S/C15H12ClN/c16-14-8-10-15(11-9-14)17-12-4-7-13-5-2-1-3-6-13/h1-12H/b7-4+,17-12? |
Clé InChI |
ZXZVTWCIZIOXIQ-RCYQAAHFSA-N |
SMILES isomérique |
C1=CC=C(C=C1)/C=C/C=NC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)C=CC=NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


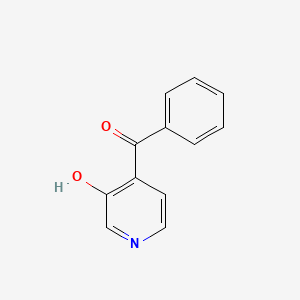


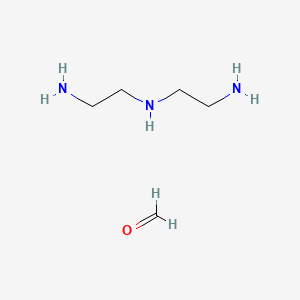

![Benz[c]acridine, 5,6,8,9,10,11-hexahydro-11,11-dimethyl-7-phenyl-](/img/structure/B14159734.png)
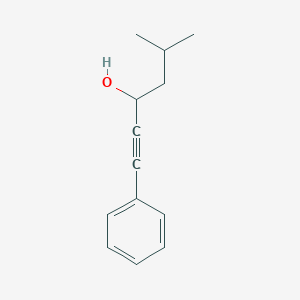
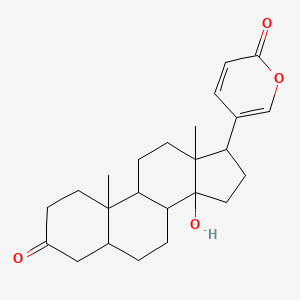

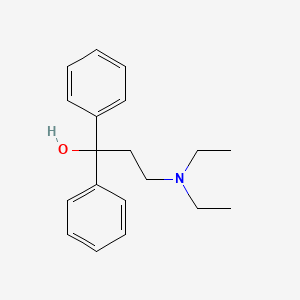
![Syn-Tricyclo[6.1.0.02,4]nonane](/img/structure/B14159755.png)
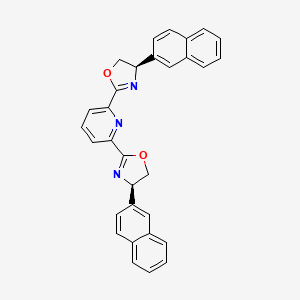
![N'-(5-ethyl-1,3,4-thiadiazol-2-yl)-N-[(4-methoxyphenyl)methyl]butanediamide](/img/structure/B14159782.png)
![4-[[2-(2-Fluorophenyl)quinazolin-4-yl]amino]phenol](/img/structure/B14159786.png)
